

Fmoc-3-methyl-D-phenylalanine CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Fmoc-3-methyl-D-phenylalanine*

Cat. No.: *B152174*

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In-Depth Technical Guide to Fmoc-3-methyl-D-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **Fmoc-3-methyl-D-phenylalanine**, a key building block in modern peptide synthesis. It covers its chemical properties, applications in drug discovery, detailed experimental protocols for its use in Solid-Phase Peptide Synthesis (SPPS), and its role in modulating critical biological pathways.

Core Compound Data

Fmoc-3-methyl-D-phenylalanine is a derivative of the non-proteinogenic amino acid D-phenylalanine, featuring a methyl group on the phenyl ring and a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α -amino group. This compound is primarily utilized in the synthesis of peptides with enhanced pharmacological properties.

Property	Value	References
CAS Number	352351-64-5	
Molecular Weight	401.46 g/mol	
Molecular Formula	C ₂₅ H ₂₃ NO ₄	
Appearance	White to off-white solid/powder	
Purity	≥98% (Assay)	
Melting Point	136 - 142 °C	
Optical Rotation	$[\alpha]D20 = 7 \pm 2^\circ$ (c=1 in MeOH)	
Storage	0 - 8 °C	

Application in Peptide Synthesis and Drug Discovery

The incorporation of **Fmoc-3-methyl-D-phenylalanine** into peptide sequences is a strategic approach in medicinal chemistry to enhance the therapeutic potential of peptide-based drugs. The unique structural features of this amino acid derivative impart several advantageous properties to the resulting peptides.

Enhanced Stability: Peptides containing D-amino acids, such as 3-methyl-D-phenylalanine, exhibit increased resistance to degradation by proteases.^[1] These enzymes typically display high stereospecificity for L-amino acids, and the presence of a D-enantiomer at the peptide bond hinders enzymatic cleavage, leading to a longer plasma half-life and improved bioavailability.^[1]

Modulation of Receptor Binding and Activity: The stereochemistry and substitution on the aromatic side chain of an amino acid play a crucial role in the three-dimensional structure of a peptide and its interaction with biological targets.^[1] The introduction of 3-methyl-D-phenylalanine can alter the peptide's conformation, which can lead to changes in receptor binding affinity and functional activity.^{[2][3]} This modification has been particularly explored in the context of opioid receptor modulators, where it can influence selectivity and potency.^{[3][4]}

For instance, in analogues of the opioid peptide dermorphin, modifications at the phenylalanine residue in the third position have been shown to significantly impact opioid activity.[3]

Structure-Activity Relationship (SAR) Studies: The methyl group on the phenyl ring provides a tool for fine-tuning the steric and electronic properties of the peptide. This allows researchers to conduct detailed SAR studies to understand the precise interactions between the peptide and its receptor, aiding in the rational design of more potent and selective drug candidates.[2][3]

Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)

The following is a representative protocol for the manual synthesis of a peptide incorporating **Fmoc-3-methyl-D-phenylalanine** using the well-established Fmoc/tBu strategy. This protocol is based on standard procedures for SPPS.[5][6]

Materials and Reagents:

- Fmoc-Rink Amide resin
- Fmoc-protected amino acids (including **Fmoc-3-methyl-D-phenylalanine**)
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Piperidine
- N,N'-Diisopropylcarbodiimide (DIC)
- OxymaPure® (Ethyl cyano(hydroxyimino)acetate)
- Trifluoroacetic acid (TFA)
- Triisopropylsilane (TIS)
- Water (H₂O)
- Diethyl ether

Protocol:

- Resin Swelling: The Fmoc-Rink Amide resin is swelled in DMF for 1-2 hours in a reaction vessel.[6]
- Fmoc Deprotection: The Fmoc protecting group is removed from the resin by treatment with 20% piperidine in DMF for 5-10 minutes, followed by a second treatment for 15-20 minutes. [5][6] The resin is then thoroughly washed with DMF.
- Amino Acid Coupling:
 - The desired Fmoc-protected amino acid (e.g., **Fmoc-3-methyl-D-phenylalanine**) (3 equivalents) and OxymaPure® (3 equivalents) are dissolved in DMF.
 - DIC (3 equivalents) is added to the solution to activate the amino acid.
 - The activated amino acid solution is added to the deprotected resin, and the mixture is agitated for 1-2 hours to ensure complete coupling.[5]
 - The resin is then washed with DMF.
- Chain Elongation: Steps 2 and 3 are repeated for each subsequent amino acid in the desired peptide sequence.
- Final Fmoc Deprotection: After the final coupling step, the N-terminal Fmoc group is removed as described in step 2.
- Cleavage and Side-Chain Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are removed by treating the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours.[5]
- Peptide Precipitation and Purification: The cleaved peptide is precipitated in cold diethyl ether, centrifuged, and the pellet is washed with cold ether. The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Signaling Pathways and Biological Activity

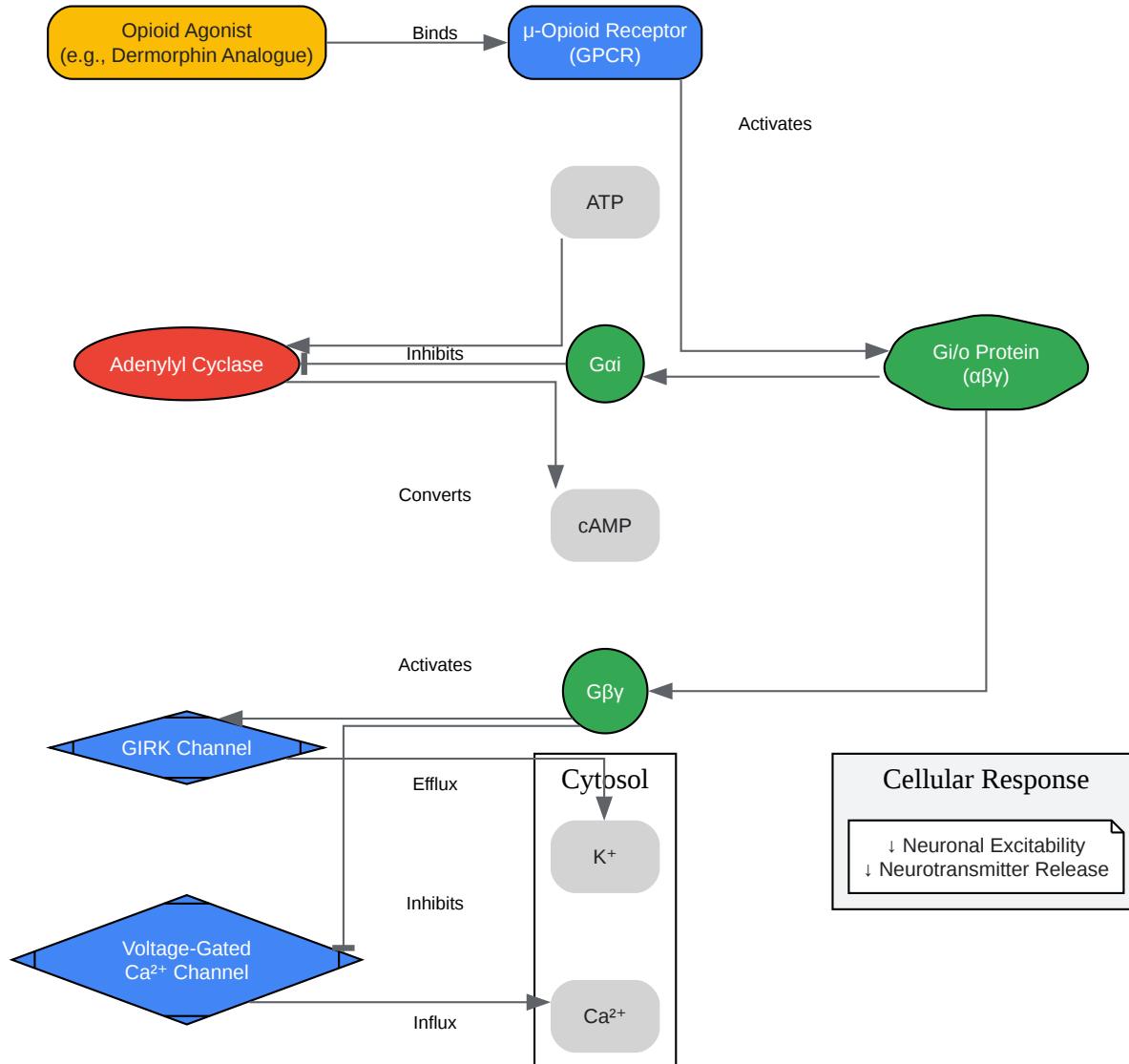
Peptides containing D-phenylalanine and its derivatives have been extensively studied as modulators of G-protein coupled receptors (GPCRs), particularly opioid receptors. The incorporation of 3-methyl-D-phenylalanine can influence the binding affinity and signaling of these peptides.

The primary mechanism of action for opioid peptides involves the activation of μ (mu), δ (delta), and κ (kappa) opioid receptors.^[7] These receptors are coupled to inhibitory G-proteins (Gi/o). Upon agonist binding, a conformational change in the receptor leads to the dissociation of the G-protein heterotrimer into $G\alpha$ and $G\beta\gamma$ subunits. These subunits then modulate downstream effectors:

- Inhibition of Adenylyl Cyclase: The $G\alpha_i$ subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
- Modulation of Ion Channels: The $G\beta\gamma$ subunit can directly interact with and activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the cell membrane. It can also inhibit voltage-gated calcium channels (VGCCs), reducing calcium influx.

These signaling events collectively lead to a reduction in neuronal excitability and neurotransmitter release, which underlies the analgesic effects of opioid peptides.

Below is a diagram illustrating the general signaling pathway of a μ -opioid receptor agonist.



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Caption: General signaling pathway of a μ -opioid receptor agonist.

Conclusion

Fmoc-3-methyl-D-phenylalanine is a valuable and versatile building block for the synthesis of peptides with enhanced therapeutic properties. Its strategic incorporation can lead to increased metabolic stability and modulated biological activity, particularly in the context of opioid receptor ligands. The detailed protocols and understanding of the underlying biological pathways provided in this guide serve as a valuable resource for researchers and scientists in the field of peptide drug discovery and development.

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- To cite this document: BenchChem. [Fmoc-3-methyl-D-phenylalanine CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b152174#fmoc-3-methyl-d-phenylalanine-cas-number-and-molecular-weight>

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